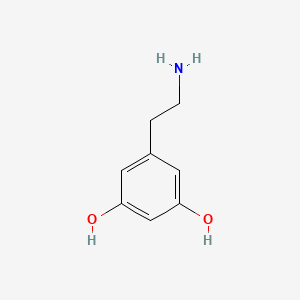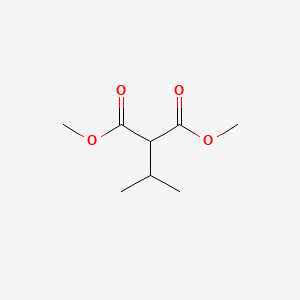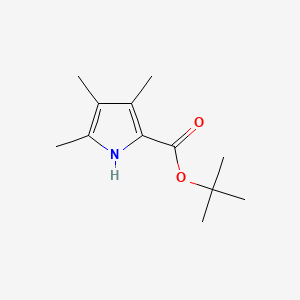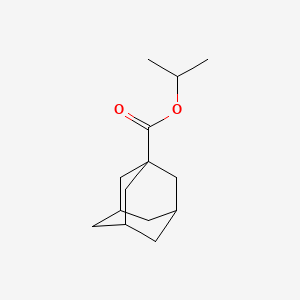![molecular formula C10H12O2 B1330552 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol CAS No. 20426-87-3](/img/structure/B1330552.png)
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol
Übersicht
Beschreibung
The compound "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol" is a heterocyclic chemical structure that is part of a broader class of compounds with potential pharmacological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and synthetic methods that could be relevant for its synthesis and analysis. For instance, the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives is mentioned, which shares a similar scaffold to the compound of interest .
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, as seen in the novel one-pot synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives using 2-aminophenols, Meldrum's acid, and isocyanides . Additionally, the Baylis-Hillman reaction has been utilized to create derivatives of dihydrobenzo[b]oxepine, which could potentially be adapted for the synthesis of "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol" . The solid-phase synthesis approach is another method that could be relevant, as it allows for the preparation of derivatives with variable substitution, which might be applicable to the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using spectroscopic methods and X-ray diffraction 10. For example, the reassignment of certain benzazepin-5-ols to tetrahydro-2,5-epoxy-1H-1-benzazepines was confirmed by single-crystal X-ray structure determination . Similarly, the molecular structure of benzimidazole-tethered oxazepine hybrids was confirmed to align well with X-ray structures and was further analyzed using DFT studies10. These techniques could be applied to "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol" to elucidate its structure.
Chemical Reactions Analysis
The chemical reactions involving the synthesis and modification of tetrahydrobenzo[b]oxepin derivatives are diverse. For instance, the synthesis of tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives as potential anxiolytic agents involves the introduction of substituents such as methyl groups on the tetrahydrofuran ring . The reductive cyclization of Baylis-Hillman derivatives has also been used to create novel oxazepinones . These reactions could provide insights into the types of chemical modifications that "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their synthesis and structural analysis. For example, the conformational analysis of dihydrobenzo[1,4]oxazepinones and tetrahydrobenzo[1,4]diazepin-5-ones through NMR suggests that these compounds favor a single conformation . The NLO properties of benzimidazole fused-1,4-oxazepines have been investigated, indicating potential applications in nonlinear optics10. These studies could inform the expected properties of "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol," such as its conformational stability and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Regioselective Control in Arylative Cyclization : The compound is used in the formation of chiral tetrahydrofurans and tetrahydrobenzo[d]oxepines, through arylative cyclization. This process is facilitated by using arylboronic acids and a rhodium catalyst under mild conditions. The key to this method is the regioselectivity of alkyne insertion, adjustable by altering the alkyne substituent (Selmani et al., 2019).
Asymmetric Synthesis of Bridged Derivatives : In another approach, asymmetric synthesis of bridged tetrahydrobenzo[b]azepine and oxepine derivatives is achieved using chiral Brønsted acid catalysis. This method yields the final products with excellent enantio- and diastereoselectivities (Zou et al., 2022).
Applications in Material Science
- Spectroscopic and X-ray Diffraction Studies : Benzimidazole-tethered oxazepine hybrids have been synthesized and analyzed using spectroscopic and X-ray diffraction techniques. These studies highlight the charge distributions and molecular structures, providing insights into their potential applications in nonlinear optical (NLO) properties (Almansour et al., 2016).
Medicinal Chemistry and Drug Design
Evaluation of Dibenzo[b,e]oxepin Derivatives : Dibenzo[b,e]oxepin derivatives have been synthesized and evaluated for biological activities on Caenorhabditis elegans. This research is significant for anthelmintic discovery, highlighting the medicinal potential of these compounds (Scoccia et al., 2017).
- rosine kinase (PTK) inhibitors. These compounds show promise in cancer therapy, as their inhibitory activities against PTKs have been demonstrated in lab studies (Li et al., 2017).
Agricultural Applications
- Plant-growth Inhibitory Activity : Derivatives of heliannuol, including tetrahydrobenzo[b]oxepins, have been studied for their plant-growth inhibitory activities. These compounds show varying levels of inhibition against oat and cress, indicating potential applications in agriculture and weed control (Doi et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZWTYXMABCBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2OC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311280 | |
| Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol | |
CAS RN |
20426-87-3 | |
| Record name | 20426-87-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)











